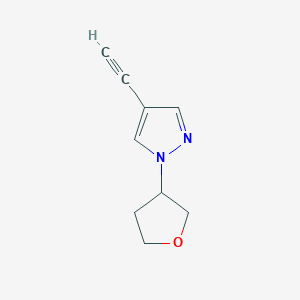

4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole

Description

4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole (molecular formula: C₉H₁₀N₂O) is a pyrazole derivative characterized by an ethynyl group at position 4 and an oxolane (tetrahydrofuran) substituent at position 1 of the pyrazole ring . Its structural uniqueness lies in the combination of a rigid alkyne moiety and a polar oxolane group, which may influence its physicochemical properties and reactivity. The compound’s predicted collision cross-section (CCS) values range from 129.9–146.3 Ų depending on the adduct, suggesting moderate molecular flexibility .

Propriétés

Formule moléculaire |

C9H10N2O |

|---|---|

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

4-ethynyl-1-(oxolan-3-yl)pyrazole |

InChI |

InChI=1S/C9H10N2O/c1-2-8-5-10-11(6-8)9-3-4-12-7-9/h1,5-6,9H,3-4,7H2 |

Clé InChI |

FFPCJIBKBRBDNX-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CN(N=C1)C2CCOC2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole typically involves the reaction of ethynylpyrazole with oxolan-3-yl halides under specific conditions. The reaction can be facilitated by using a palladium catalyst and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethynyl group (-C≡CH) undergoes selective oxidation under controlled conditions:

Mechanistic Insight : The ethynyl group’s high electron density facilitates electrophilic attack, with manganese-based oxidants preferentially targeting the triple bond over the oxolane ring.

Reduction Reactions

Catalytic hydrogenation modifies the ethynyl group while preserving the pyrazole and oxolane rings:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Alkyne → Alkene | H₂, Lindlar catalyst | 1-(Oxolan-3-yl)-1H-pyrazole-4-vinyl derivative | Semi-hydrogenation achieves stereoselective cis-alkene formation. |

| Alkyne → Alkane | H₂, Pd/C | 1-(Oxolan-3-yl)-1H-pyrazole-4-ethyl compound | Full saturation occurs under high-pressure conditions. |

Applications : Reduced derivatives show enhanced stability in biological assays, making them intermediates for pharmaceutical candidates .

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions, leveraging its triple bond:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Huisgen Azide-Alkyne | NaN₃, Cu(I) catalyst | 1,2,3-Triazole-linked pyrazole-oxolane hybrid | Copper-catalyzed click chemistry achieves regioselective triazole formation. |

| Nitrile Oxide Cycloaddition | Nitrile oxide, heat | Isoxazole derivative | Thermal conditions favor isoxazole ring formation without catalysts. |

Significance : These reactions enable modular synthesis of polycyclic structures for drug discovery .

Nucleophilic Additions

The ethynyl group reacts with nucleophiles, forming diversified adducts:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Amine Addition | RNH₂, Cu(I) | Propargylamine derivative | Nucleophilic attack at the β-carbon yields secondary amines. |

| Thiol Addition | RSH, base | Thioether-linked pyrazole | Thiols add across the triple bond, forming stable sulfides. |

Structural Impact : Adducts exhibit altered electronic properties, enhancing solubility and bioavailability .

Functionalization of the Pyrazole Ring

The pyrazole nitrogen and carbon atoms undergo electrophilic substitution:

Applications : Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Oxolane Ring Modifications

The tetrahydrofuran ring undergoes ring-opening or functionalization:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | HCl, H₂O | 4-Ethynyl-1-(3-hydroxypropyl)-1H-pyrazole | Protonation of the ether oxygen leads to nucleophilic attack by water. |

| Oxidation to Lactone | RuO₄ | Pyrazole-linked γ-lactone | Selective oxidation of the oxolane’s C2-C3 bond forms a lactone. |

Biological Relevance

While not a direct chemical reaction, metabolic pathways involve:

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be employed as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mécanisme D'action

The mechanism by which 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signaling pathways.

Comparaison Avec Des Composés Similaires

4-Ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole (CID 122240715)

1-(Oxolan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₁₂H₂₁BN₂O₃

- Key Differences : Replaces the ethynyl group with a boronate ester, enabling Suzuki-Miyaura coupling reactions .

- Impact : The boronate group increases molecular complexity and utility in synthesizing biaryl structures but reduces alkyne-specific reactivity (e.g., click chemistry).

Functional Group Modifications

Ethyl 1-Ethyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate

- Molecular Formula : C₁₂H₁₈N₂O₃

- Impact : The ester group broadens applicability in prodrug design but eliminates the ethynyl group’s conjugation properties.

1-(Oxolan-3-yl)-1H-pyrazole-4-sulfonyl Chloride

- Molecular Formula : C₇H₉ClN₂O₃S

- Key Differences : Substitutes the ethynyl group with a sulfonyl chloride, enabling nucleophilic substitution reactions .

- Impact : The sulfonyl chloride’s electrophilicity contrasts with the ethynyl group’s role in cycloaddition reactions, shifting utility toward sulfonamide synthesis.

3,4-Disubstituted 1H-Pyrazole Derivatives

Activité Biologique

4-Ethynyl-1-(oxolan-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole can be represented as follows:

This compound features an ethynyl group and an oxolane moiety, which contribute to its unique biological properties.

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer activity. In a study evaluating various pyrazole analogs, it was found that modifications at the 1-position of the pyrazole ring can enhance cytotoxic effects against cancer cell lines. For instance, compounds with specific substituents demonstrated IC50 values as low as 0.26 μM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.26 |

| Compound B | HeLa | 0.35 |

| Compound C | A549 | 0.40 |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. For example, compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In one study, a series of pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.75 nM to 66.37 nM .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Compound D | 100 | 75 |

| Compound E | 90 | 60 |

| Compound F | 85 | 55 |

The biological activities of 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole are attributed to its ability to modulate various signaling pathways. For instance, the compound may inhibit the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell proliferation and survival . Additionally, the interaction with opioid receptors has been suggested as a mechanism for its antinociceptive effects .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antimicrobial activity, highlighting the potential use of these compounds in treating bacterial infections .

Clinical Implications

The promising biological activities of pyrazole derivatives like 4-ethynyl-1-(oxolan-3-yl)-1H-pyrazole suggest their potential as therapeutic agents in various clinical settings. Ongoing research aims to further elucidate their mechanisms and optimize their pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.